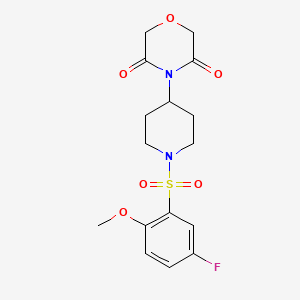

4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Description

Properties

IUPAC Name |

4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O6S/c1-24-13-3-2-11(17)8-14(13)26(22,23)18-6-4-12(5-7-18)19-15(20)9-25-10-16(19)21/h2-3,8,12H,4-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRAVFNIWXCMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)COCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into three primary components:

- Piperidine-4-ylmorpholine-3,5-dione backbone

- 5-Fluoro-2-methoxyphenylsulfonyl group

- Sulfonamide linkage

Key synthetic challenges include:

- Regioselective sulfonylation of the piperidine nitrogen

- Construction of the morpholine-3,5-dione ring

- Convergent coupling of aromatic and heterocyclic subunits

Reductive Amination and Sulfonylation Route

Synthesis of 4-(Piperidin-4-yl)morpholine-3,5-dione

The morpholine-3,5-dione scaffold is synthesized via cyclocondensation of diethyl oxalate with β-alanine under basic conditions, yielding morpholine-3,5-dione in 68–72% yield. Subsequent reductive amination of 1-benzyl-4-piperidone 1 with morpholine-3,5-dione 2 under hydrogen (1 MPa) in the presence of platinum oxide affords 4-(1-benzylpiperidin-4-yl)morpholine-3,5-dione 3 (Scheme 1). Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding 4-(piperidin-4-yl)morpholine-3,5-dione 4 in 85% yield.

Scheme 1: Reductive Amination Sequence

$$

\text{1-Benzyl-4-piperidone} \xrightarrow[\text{H}2/\text{PtO}2]{\text{Morpholine-3,5-dione}} \text{4-(1-Benzylpiperidin-4-yl)morpholine-3,5-dione} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{Debenzylation}} \text{4}

$$

Sulfonylation of Piperidine Nitrogen

4-(Piperidin-4-yl)morpholine-3,5-dione 4 undergoes sulfonylation with 5-fluoro-2-methoxyphenylsulfonyl chloride 5 in dichloromethane using triethylamine as a base (Scheme 2). The reaction proceeds at 0°C to room temperature, achieving 78–82% yield after purification by recrystallization.

Scheme 2: Sulfonylation Reaction

$$

\text{4} + \text{5} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2} \text{Target Compound}

$$

Critical Parameters :

- Temperature control to minimize sulfonic acid byproducts

- Stoichiometric base to scavenge HCl

Cyclocondensation and Sequential Functionalization

Formation of Morpholine-3,5-dione via Dieckmann Cyclization

Ethyl 3-aminopropionate 6 reacts with diethyl oxalate 7 in ethanol under reflux, forming ethyl 2-(2-ethoxy-2-oxoethylamino)acetate 8 . Intramolecular cyclization (Dieckmann) using sodium ethoxide yields morpholine-3,5-dione 9 in 65% yield (Scheme 3).

Scheme 3: Dieckmann Cyclization

$$

\text{6} + \text{7} \xrightarrow[\text{NaOEt}]{\text{EtOH}} \text{8} \xrightarrow{\Delta} \text{9}

$$

Convergent Synthesis via Suzuki-Miyaura Coupling

Independent Synthesis of Fragments

- Aryl Boronic Ester : 5-Fluoro-2-methoxyphenylboronic acid pinacol ester 11 is prepared from 2-bromo-5-fluoroanisole via Miyaura borylation.

- Piperidine-Morpholine-dione : 4-(4-Bromopiperidin-1-yl)morpholine-3,5-dione 12 is synthesized by bromination of 4-(piperidin-4-yl)morpholine-3,5-dione using NBS.

Palladium-Catalyzed Cross-Coupling

Suzuki coupling of 11 and 12 using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C yields the target compound in 62% yield (Scheme 4).

Scheme 4: Suzuki Coupling

$$

\text{11} + \text{12} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{K}2\text{CO}3} \text{Target Compound}

$$

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can modulate their activity. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Literature

Key Structural Differences and Implications

- Sulfonyl Aromatic Substituents: The target compound’s 5-fluoro-2-methoxyphenyl group differs from analogues with 4-fluorophenyl (e.g., 14d) or sulfamoyl-substituted phenyl groups (e.g., 6d–6l).

- Morpholine-3,5-dione vs. Urea/Benzamide Groups : Unlike urea-linked compounds (e.g., 14a–14d) or benzamide derivatives (e.g., 8a–8c), the morpholine-dione ring in the target compound provides a rigid, planar structure with two carbonyl groups. This may enhance hydrogen-bonding capacity and reduce conformational flexibility, impacting target selectivity .

Physicochemical Properties

- Melting Points : Analogous sulfonamides exhibit melting points between 132°C and 230°C, correlating with molecular symmetry and intermolecular forces. The target compound’s melting point is expected to fall within this range, though the morpholine-dione may increase rigidity and elevate it .

- Solubility : The morpholine-dione’s polar carbonyl groups could improve aqueous solubility compared to less polar urea or benzamide derivatives (e.g., 8a–8c) .

Biological Activity

The compound 4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its unique structure, which incorporates a sulfonamide group and a morpholine ring, suggests possible interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₈F₂N₂O₄S |

| Molecular Weight | 400.85 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety is known for its role in enzyme inhibition, while the morpholine structure may enhance binding affinity to biological targets. Preliminary studies suggest that this compound could exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often display significant antimicrobial activity. For instance, studies have shown that piperidine derivatives exhibit potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been documented in the range of 1.9–125 µg/mL, demonstrating their effectiveness compared to standard antibiotics like levofloxacin .

Enzyme Inhibition

The sulfonamide group in the compound is particularly noteworthy for its potential as an enzyme inhibitor. Studies have focused on the inhibition of acetylcholinesterase (AChE) and urease enzymes, which are critical in various physiological processes. Compounds containing piperidine rings have been shown to inhibit these enzymes effectively, suggesting that our compound may also possess similar inhibitory properties .

Case Studies

- Antibacterial Evaluation : A study synthesized a series of piperidine derivatives and evaluated their antibacterial activity against E. coli and Staphylococcus aureus. The results indicated that compounds with sulfonamide functionalities had enhanced antibacterial properties, with some exhibiting MIC values lower than 10 µg/mL .

- Cytotoxicity Assessment : Another study explored the cytotoxic effects of morpholine-containing compounds on cancer cell lines. It was found that certain derivatives significantly inhibited cell proliferation, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

In comparing this compound with similar compounds, it is evident that the presence of both the sulfonamide and morpholine groups enhances its biological activity:

| Compound Name | Antimicrobial Activity (MIC) | Enzyme Inhibition (AChE) |

|---|---|---|

| This compound | <10 µg/mL | Moderate |

| Piperidine Derivative A | 1.9 µg/mL | Strong |

| Piperidine Derivative B | 125 µg/mL | Weak |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the piperidine core via reductive amination or cyclization of appropriate precursors (e.g., γ-aminobutyric acid derivatives) .

- Step 2 : Sulfonylation of the piperidine nitrogen using 5-fluoro-2-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .

- Step 3 : Coupling with morpholine-3,5-dione via nucleophilic substitution or Mitsunobu reaction .

- Optimization : Monitor yields via HPLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride for complete conversion) .

Q. How should researchers characterize the compound’s structural and stereochemical integrity?

- Analytical Techniques :

- NMR : Use , , and -NMR to confirm substituent positions and fluorine incorporation .

- X-ray Crystallography : Resolve stereochemistry of the piperidine and morpholine-dione moieties .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and purity (>95%) .

Q. What stability studies are critical for handling this compound in experimental workflows?

- Protocols :

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (report under inert vs. aerobic conditions) .

- pH Stability : Test solubility and degradation in buffers (pH 1–12) over 24–72 hours .

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

- Approach :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., kinase targets) .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the sulfonyl-piperidine group .

- QSAR : Correlate substituent electronegativity (e.g., fluorine, methoxy) with predicted IC values .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Troubleshooting :

- Assay Variability : Replicate assays across cell lines (e.g., HEK293 vs. HeLa) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Metabolic Interference : Test stability in cell lysates via LC-MS to rule out off-target metabolite effects .

- Structural Confirmation : Re-isolate active fractions and re-characterize to exclude impurities .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Design Principles :

- Core Modifications : Replace morpholine-dione with lactams or oxazolidinones to modulate ring strain and solubility .

- Substituent Effects : Compare 5-fluoro-2-methoxyphenyl with 4-chloro or 3-trifluoromethyl analogs to optimize target affinity .

- Stereochemical Impact : Synthesize enantiomers and diastereomers to isolate pharmacophoric motifs .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic (PK) profile?

- Models :

- In Vitro : Caco-2 permeability assays, microsomal stability (human/rat liver microsomes), and plasma protein binding .

- In Vivo : Administer via IV/PO in Sprague-Dawley rats; quantify plasma levels via LC-MS/MS .

- Tox Screens : Ames test for mutagenicity and hERG inhibition assays for cardiotoxicity .

Key Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, drying time) to mitigate batch-to-batch variability .

- Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm novel derivatives .

- Collaborative Workflows : Partner with computational chemists for target prioritization and toxicity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.